7,7-Dimethyl-1lambda4,4-thiazepan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Dimethyl-1lambda4,4-thiazepan-1-one hydrochloride: is a chemical compound with the molecular formula C7H16ClNOS and a molecular weight of 197.72 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-1lambda4,4-thiazepan-1-one hydrochloride involves several steps, typically starting with the formation of the thiazepane ring. The process includes:
Formation of the Thiazepane Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Dimethyl Groups: The dimethyl groups are introduced through alkylation reactions.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
the general principles of organic synthesis and purification would apply, including the use of reactors for cyclization and alkylation, followed by crystallization and purification steps .
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyl-1lambda4,4-thiazepan-1-one hydrochloride: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiazepane derivatives with different oxidation states.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various thiazepane derivatives, sulfoxides, sulfones, and substituted thiazepanes .
Scientific Research Applications
7,7-Dimethyl-1lambda4,4-thiazepan-1-one hydrochloride: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The exact mechanism of action of 7,7-Dimethyl-1lambda4,4-thiazepan-1-one hydrochloride is not well-understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazepane ring and functional groups. These interactions can modulate biochemical pathways and lead to various biological effects .
Comparison with Similar Compounds
7,7-Dimethyl-1lambda4,4-thiazepan-1-one hydrochloride: can be compared with other thiazepane derivatives:
7,7-Dimethyl-1lambda4,4-thiazepan-1-one: Lacks the hydrochloride group, which may affect its solubility and reactivity.
Thiazepane: The parent compound without dimethyl groups, which can influence its chemical properties and biological activities.
Properties
IUPAC Name |
7,7-dimethyl-1,4-thiazepane 1-oxide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NOS.ClH/c1-7(2)3-4-8-5-6-10(7)9;/h8H,3-6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWJEQHJPSZJDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCCS1=O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.